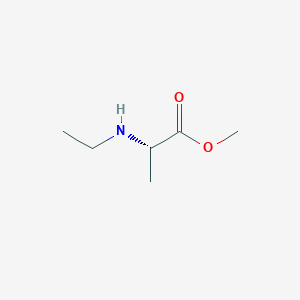
L-Alanine, N-ethyl-, methyl ester
Cat. No. B8808633
M. Wt: 131.17 g/mol
InChI Key: PDWIKEWZWZGBKT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07674803B2
Procedure details


Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate (8.07 g; 25.5 mmol) is dissolved in 250 ml of acetonitrile, and thiophenol (1.12 eq.; 28.7 mmol; 2.93 ml) and K2CO3 (3.25 eq.; 82.9 mmol; 11.45 g) are then added. The reaction medium is stirred overnight at room temperature. The crude product is evaporated to dryness and then taken up in ether. The organic phase is acidified with 1N hydrochloric acid and then washed with water. The aqueous phases are combined and then washed with ether and basified with potassium carbonate. The basic aqueous phase is extracted with ether three times. The three ether phases are washed with water and then with saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated to dryness to give 1.04 g of the expected product.
Name
Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate
Quantity
8.07 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3](S(C1C=CC=CC=1[N+]([O-])=O)(=O)=O)[CH:4]([CH3:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:2].C1(S)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:1]([NH:3][CH:4]([CH3:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate
|
|
Quantity
|
8.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C(=O)OC)C)S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
2.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
|
Name
|
|
|
Quantity
|
11.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction medium is stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is evaporated to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether and basified with potassium carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic aqueous phase is extracted with ether three times
|
WASH
|
Type
|
WASH
|
|
Details
|
The three ether phases are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with saturated aqueous sodium chloride solution, dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC(C(=O)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.04 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

